2-(4-n-Butylphenyl)ethanethiol
Description
2-(4-n-Butylphenyl)ethanethiol is a thiol derivative featuring a butyl-substituted phenyl group attached to an ethanethiol moiety (-CH2CH2SH). Its molecular formula is C12H18S, with a molecular weight of 194.34 g/mol. Thiols like this compound are characterized by their strong odor, nucleophilicity, and ability to form disulfide bonds.
Properties
IUPAC Name |
2-(4-butylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPXVZSNNDVUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-n-Butylphenyl)ethanethiol typically involves the reaction of 4-n-butylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-n-Butylphenyl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are typical reactants.
Major Products Formed
Oxidation: Disulfides
Reduction: Corresponding hydrocarbons
Substitution: Various substituted thiols
Scientific Research Applications
Organic Synthesis
2-(4-n-Butylphenyl)ethanethiol serves as a valuable intermediate in the synthesis of various organic compounds. Its thiol functionality allows it to participate in:
- Nucleophilic substitutions : The thiol group can act as a nucleophile in reactions with electrophiles.
- Formation of disulfides : It can react with other thiols to form disulfide bonds, which are crucial in the stabilization of protein structures.
Medicinal Chemistry
Research indicates that compounds containing thiol groups exhibit significant biological activity. Potential applications include:
- Antioxidant Activity : Thiols can scavenge free radicals, providing protective effects against oxidative stress.
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways.
Materials Science
The compound's unique chemical structure makes it suitable for:
- Polymer Chemistry : It can be used as a chain transfer agent in radical polymerization processes, influencing the molecular weight and properties of polymers.
- Surface Modification : Thiols are often employed to modify surfaces for enhanced adhesion or biocompatibility in materials used for biomedical devices.
Case Study 1: Antioxidant Properties
A study investigating the antioxidant capabilities of thiol-containing compounds demonstrated that this compound effectively reduced oxidative damage in cellular models. The compound exhibited a dose-dependent response, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Case Study 2: Antimicrobial Activity
In research focused on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(4-n-Butylphenyl)ethanethiol involves its ability to form covalent bonds with other molecules through its thiol group. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, by forming disulfide bonds or undergoing nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require structural analogs such as:
- 4-Methylphenylethanethiol (C9H12S)
- 2-(4-tert-Butylphenyl)ethanethiol (C12H18S, positional isomer)
- 4-n-Butylphenol (C10H14O, differing in functional group)
Key Comparison Criteria (Hypothetical Analysis):
| Property | 2-(4-n-Butylphenyl)ethanethiol | 4-Methylphenylethanethiol | 4-n-Butylphenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 194.34 | 152.26 | 150.22 (hydroxyl analog) |
| Functional Group | -SH (thiol) | -SH | -OH (phenol) |
| Boiling Point | ~220–240°C (estimated) | ~200–210°C | 250–255°C (measured) |
| Reactivity | High nucleophilicity; forms disulfides | Similar thiol reactivity | Acidic proton (pKa ~10) |
| Applications | Surface modification | Catalysis/ligand design | Antioxidants/resins |
Key Differences:
Functional Group Reactivity: Thiols (-SH) are more nucleophilic than phenols (-OH) but less acidic (pKa ~10 for thiols vs. ~10–12 for phenols).
Thermal Stability: Phenol derivatives like 4-n-Butylphenol exhibit higher thermal stability due to hydrogen bonding, whereas thiols may degrade more readily under oxidative conditions.
Limitations of Provided Evidence
For instance:
- The referenced compound (C8H11NO) has a melting point of 162°C and contains an amine group, making it unsuitable for direct comparison with thiols .
- Chromatographic data (e.g., retention indices, column phases) for Phenol, 4-(2-aminoethyl) cannot be extrapolated to this compound due to differences in polarity and functional groups .
Biological Activity
2-(4-n-Butylphenyl)ethanethiol, also known as butylphenylethanethiol, is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18S
- IUPAC Name : this compound
Physical Properties
- Molecular Weight : 198.34 g/mol
- Appearance : Typically a colorless to pale yellow liquid with a characteristic odor.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor or modulator in several biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.
Antioxidant Properties
A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in vitro. The compound was shown to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby providing protective effects against oxidative damage in human cell lines .
Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry highlighted the inhibitory effects of this compound on cytochrome P450 enzymes. The compound was found to significantly reduce the metabolic activity of CYP3A4, a key enzyme involved in drug metabolism, suggesting potential implications for drug interactions .
Receptor Modulation
In a study examining the effects of various thiols on G-protein coupled receptors (GPCRs), this compound was identified as a modulator of the CB1 cannabinoid receptor. This interaction suggests potential therapeutic applications in pain management and neuroprotection .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces ROS levels; enhances SOD and catalase | |
| Enzyme Inhibition | Inhibits CYP3A4 enzyme activity | |
| Receptor Modulation | Modulates CB1 cannabinoid receptor |
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Antioxidant Activity | CYP Inhibition |
|---|---|---|---|
| This compound | C12H18S | Yes | Yes |
| Butanethiol | C4H10S | Moderate | No |
| Ethanethiol | C2H6S | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
